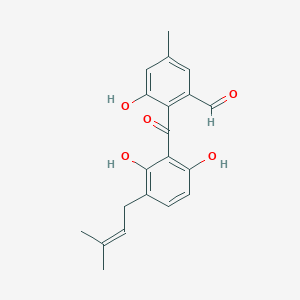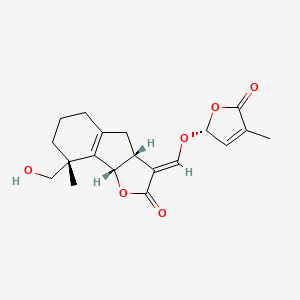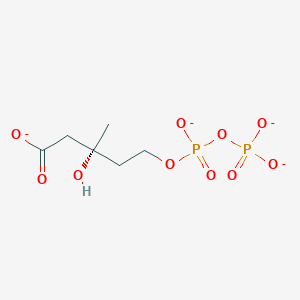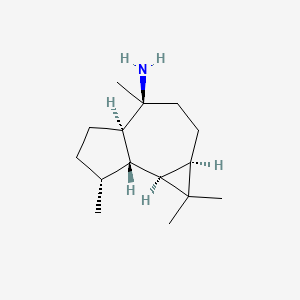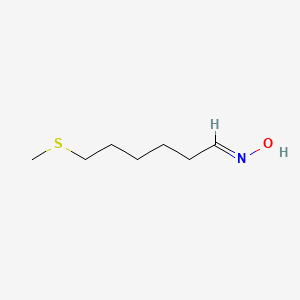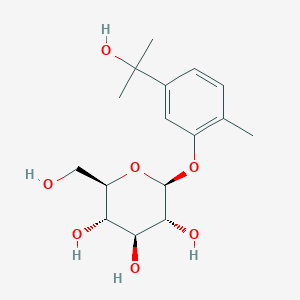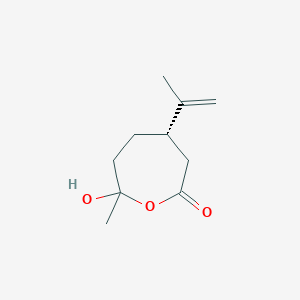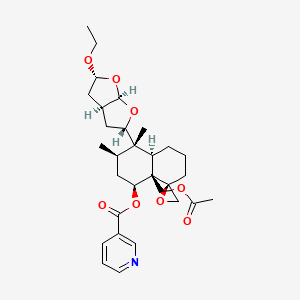
Scutebarbatine I(rel)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scutebarbatine I(rel) is a member of pyridines and an aromatic carboxylic acid. It has a role as a metabolite.
Applications De Recherche Scientifique
Antitumor Activity
Scutebarbatine I, a neo-clerodane diterpenoid alkaloid from Scutellaria barbata, has demonstrated notable cytotoxic activities against various human cancer cell lines. Studies have identified its effectiveness against HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with significant IC50 values (Dai et al., 2008). Additionally, its cytotoxic effects on A549 human lung carcinoma cells have been observed, acting via apoptosis and affecting proteins like cytochrome c, caspase-3 and 9, and Bcl-2 (Yang et al., 2014).
Metabolic Pathways
Research focusing on the metabolism of Scutebarbatine A (related to Scutebarbatine I) in rats has identified various metabolites through phase I and II metabolic pathways, involving hydrolysis, oxidation, hydrogenation, dehydration, and sulfation. This study provides insights into the pharmacodynamic material basis and pharmacological mechanisms of Scutebarbatine A (Zhao et al., 2022).
Antibacterial Action Mechanisms
Docking studies on Scutebarbatine E (closely related to Scutebarbatine I) have shown potential affinity to bacterial proteins involved in cell wall synthesis, nucleic acids synthesis, and as antimetabolites, indicating a mechanism of action that inhibits cell wall synthesis in bacteria (SriDharani et al., 2016).
Anti-Photoaging Properties
Scutebarbatine I has been identified as a major component of Scutellaria barbata, which exhibits antiphotoaging properties. This was observed in studies on NIH-3T3 skin fibroblast cells and SKH-1 hairless mice, where it helped restore normal gene expression affected by UVB irradiation and inhibited wrinkle formation and epidermal thickness caused by UVB exposure (Jung et al., 2022).
Propriétés
Nom du produit |
Scutebarbatine I(rel) |
|---|---|
Formule moléculaire |
C30H41NO8 |
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
[(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5R,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25-,27-,28+,29+,30+/m1/s1 |
Clé InChI |
QKISVSHUNJJKNY-MSTMNAHCSA-N |
SMILES isomérique |
CCO[C@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
SMILES canonique |
CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)

